Comparative CSF1R Inhibition: 7-Azaindole Core vs. Pyrrolopyrimidine Reference
The target 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine derivative (compound 3c), built directly from the 4-amino-7-azaindole scaffold, demonstrated a 20-fold reduction in potency relative to the pyrrolopyrimidine-based reference inhibitor in a CSF1R biochemical assay [1]. This head-to-head comparison quantifies the impact of the 7-azaindole core's N-3 position on target engagement and underscores the non-interchangeability of heterocyclic scaffolds in kinase inhibitor design.
| Evidence Dimension | CSF1R inhibition potency (relative) |
|---|---|
| Target Compound Data | Compound 3c (2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine derivative): 20-fold less potent |
| Comparator Or Baseline | Pyrrolopyrimidine reference inhibitor: baseline potency (1×) |
| Quantified Difference | 20-fold reduction in potency |
| Conditions | CSF1R biochemical assay |
Why This Matters
This data confirms that the 7-azaindole core (and specifically the 4-amino derivative as its synthetic precursor) is not a simple substitute for the pyrrolopyrimidine core, validating its selection as a distinct scaffold for CSF1R inhibitor programs and preventing wasted resources on scaffold-hopping failures.
- [1] Merugu SR, Selmer-Olsen S, Kaada CJ, Sundby E, Hoff BH. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. 2024;29(19):4743. View Source
